5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Description
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, commonly known as DBO-NT, is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. DBO-NT is a bicyclic compound that contains both a sulfur and nitrogen atom, making it a heterocyclic compound. It has been found to possess unique properties that make it useful in various fields of research.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound, exploring their antiviral potential . Specifically, compounds 9, 5, and 4 exhibited high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). These compounds could serve as promising candidates for antiviral drug development.
- Fluorinated compounds often exhibit enhanced bioactivity. Considering the presence of sulfur and nitrogen atoms in this compound, it might be worth investigating its antibacterial properties .
Antiviral Activity
Fluorinated Antibiotics
properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGWZAJYMYRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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